![molecular formula C11H13N5S B14375204 N''-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine CAS No. 88540-94-7](/img/structure/B14375204.png)
N''-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’'-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, an amino group, and a guanidine moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of the Amino Group: The amino group is introduced via a nitration reaction followed by reduction. This step involves the nitration of a methyl-substituted benzene ring, followed by catalytic hydrogenation to convert the nitro group to an amino group.
Guanidine Introduction: The final step involves the reaction of the thiazole derivative with a guanidine compound under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of N’'-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine may involve continuous flow processes to enhance yield and efficiency. These methods often utilize microreactor systems to optimize reaction conditions and minimize by-products.
化学反应分析
Types of Reactions
N’'-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Electrophilic substitution may involve reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitution can involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated derivatives or other substituted products.
科学研究应用
N’'-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’'-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: Shares the amino and methylphenyl groups but lacks the thiazole and guanidine moieties.
4-Methyl-3-nitroaniline: Contains the methyl and nitro groups but lacks the thiazole and guanidine moieties.
Uniqueness
N’'-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine is unique due to its combination of a thiazole ring, an amino group, and a guanidine moiety. This combination provides a distinct set of chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
88540-94-7 |
|---|---|
分子式 |
C11H13N5S |
分子量 |
247.32 g/mol |
IUPAC 名称 |
2-[4-(3-amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C11H13N5S/c1-6-2-3-7(4-8(6)12)9-5-17-11(15-9)16-10(13)14/h2-5H,12H2,1H3,(H4,13,14,15,16) |
InChI 键 |
RFBREHGRSASXFI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)N=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


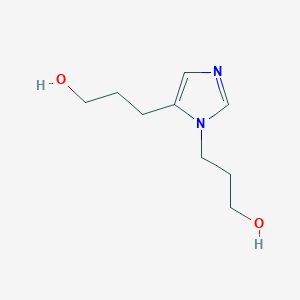
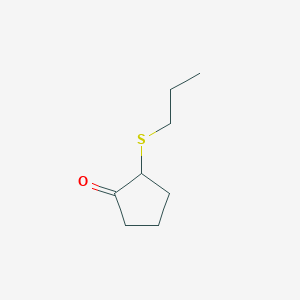
![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14375156.png)
![{1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid](/img/structure/B14375163.png)
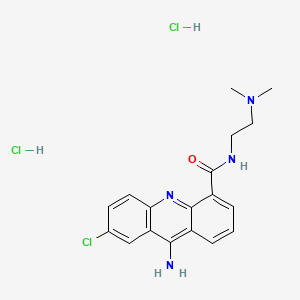



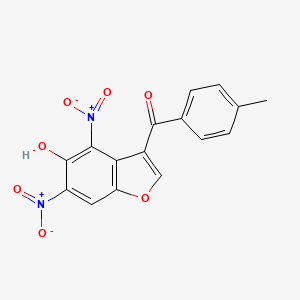
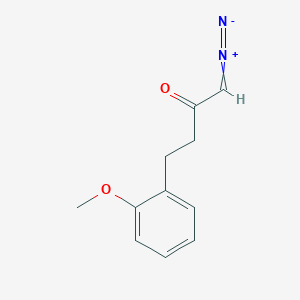
methanone](/img/structure/B14375190.png)

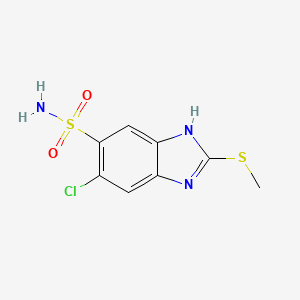
![Dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate](/img/structure/B14375210.png)
